

physical and chemical properties of undecanedioic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Undecanedioic Acid

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Undecanedioic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **undecanedioic acid**. It includes quantitative data, detailed experimental protocols for property determination, and insights into its application in drug development, particularly as a linker in Proteolysis-Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

Undecanedioic acid, also known as 1,9-nanedicarboxylic acid, is a dicarboxylic acid with the chemical formula $C_{11}H_{20}O_4$.^[1] It typically appears as a white to off-white crystalline solid, powder, or flakes.^{[2][3]} This long-chain dicarboxylic acid is of significant interest due to its utility in various industrial applications, including the synthesis of polymers, lubricants, corrosion inhibitors, and fragrances.^{[3][4]}

Quantitative Physicochemical Data

The following tables summarize the key physical and chemical properties of **undecanedioic acid**, compiled from various sources.

Property	Value
Molecular Formula	C ₁₁ H ₂₀ O ₄
Molecular Weight	216.27 g/mol
Appearance	White to off-white crystalline solid/powder/flakes
Melting Point	108-110 °C
Boiling Point	372 - 400.1 °C at 760 mmHg
Density	1.084 - 1.195 g/cm ³ at 21 °C
Water Solubility	0.44 - 5.1 g/L at 20-21 °C
pKa (Strongest Acidic)	~4.48 - 4.65
Vapor Pressure	1.61 x 10 ⁻⁷ mmHg at 25 °C

Table 1: Key Physical and Chemical Properties of **Undecanedioic Acid**.

Property	Value
LogP	2.41 - 2.71
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	10
Polar Surface Area	74.6 Å ²
Refractive Index	~1.475 - 1.673
Flash Point	209.9 °C

Table 2: Additional Physicochemical Parameters of **Undecanedioic Acid**.

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical properties of **undecanedioic acid**.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[5]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]
- Capillary tubes (sealed at one end)[6]
- Thermometer[6]
- Mortar and pestle[7]
- Spatula[7]

Procedure:

- A small sample of **undecanedioic acid** is finely ground using a mortar and pestle.[7]
- The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) of the solid into the sealed end.[6][8]
- The packed capillary tube is placed into the heating block of the melting point apparatus.[5]
- The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute for accurate measurement).[5][9]
- The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point.[5][9]

Determination of Boiling Point (Thiele Tube Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10]

Apparatus:

- Thiele tube[11]
- Small test tube[10]
- Capillary tube (sealed at one end)[10]
- Thermometer[10]
- Heating oil (e.g., mineral oil)[11]
- Bunsen burner or other heat source[10]

Procedure:

- A small amount of liquid **undecanedioic acid** (if melted) is placed in the small test tube.
- A capillary tube, with its sealed end up, is inverted and placed into the test tube containing the sample.[11]
- The test tube is attached to a thermometer.[11]
- The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed.[11]
- The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[10]
- As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11]
- Heating is stopped, and the apparatus is allowed to cool slowly.[11]

- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Water Solubility (Flask Method - OECD Guideline 105)

Principle: This method determines the saturation mass concentration of a substance in water at a given temperature. The flask method is suitable for substances with a solubility of 10^{-2} g/L or higher.[12][13][14][15]

Apparatus:

- Constant temperature water bath (20 ± 0.5 °C)[12]
- Flasks with stoppers
- Analytical balance
- Centrifuge or filtration apparatus
- Analytical method for quantification (e.g., HPLC, GC, or titration)[13]

Procedure:

- An excess amount of solid **undecanedioic acid** is added to a flask containing a known volume of distilled water.
- The flask is securely stoppered and agitated in a constant temperature water bath at 20 °C until equilibrium is reached. A preliminary test can determine the necessary time to achieve saturation.[12][14]
- Once equilibrium is established, the mixture is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation or filtration.[13]
- The concentration of **undecanedioic acid** in the clear aqueous solution is determined using a suitable and validated analytical method.[13]
- The experiment is repeated to ensure the results are reproducible.

Determination of pKa (Potentiometric Titration)

Principle: The pKa, the negative logarithm of the acid dissociation constant (Ka), can be determined by titrating a weak acid with a strong base and monitoring the pH change. The pH at the half-equivalence point is equal to the pKa.[16][17]

Apparatus:

- Calibrated pH meter with an electrode[18][19]
- Buret[20]
- Magnetic stirrer and stir bar[18]
- Beakers[20]
- Standardized solution of a strong base (e.g., 0.1 M NaOH)[18]
- Volumetric flasks and pipettes

Procedure:

- A known quantity of **undecanedioic acid** is accurately weighed and dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
- The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.[18]
- The standardized strong base is added incrementally from the buret while the solution is continuously stirred.[18]
- The pH of the solution is recorded after each addition of the titrant.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of base added.
- The equivalence point is identified from the steepest part of the curve. The volume of base at the half-equivalence point is then determined.

- The pKa is the pH value at the half-equivalence point.[16] For a dicarboxylic acid, two equivalence points and two pKa values will be observed.

Synthesis and Purification

Synthesis from Castor Oil

Undecanedioic acid can be synthesized from undecylenic acid, which is derived from the pyrolysis of castor oil.[21][22][23][24]

Reaction Scheme: The double bond of undecylenic acid can be oxidatively cleaved to form **undecanedioic acid**.

Illustrative Protocol:

- Oxidation: A solution of undecylenic acid in a suitable solvent is treated with an oxidizing agent (e.g., potassium permanganate under basic conditions, followed by acidification, or ozonolysis followed by oxidative workup).
- Quenching and Extraction: The reaction is quenched, and the product is extracted into an organic solvent.
- Purification: The crude product is then purified.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. Impurities remain dissolved in the solvent.[25][26][27]

Procedure:

- The crude **undecanedioic acid** is dissolved in a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture).[27][28]
- If insoluble impurities are present, the hot solution is filtered.
- The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.[28]

- The resulting crystals are collected by vacuum filtration.[27]
- The crystals are washed with a small amount of cold solvent to remove any remaining impurities.[25]
- The purified crystals are then dried to remove the solvent.

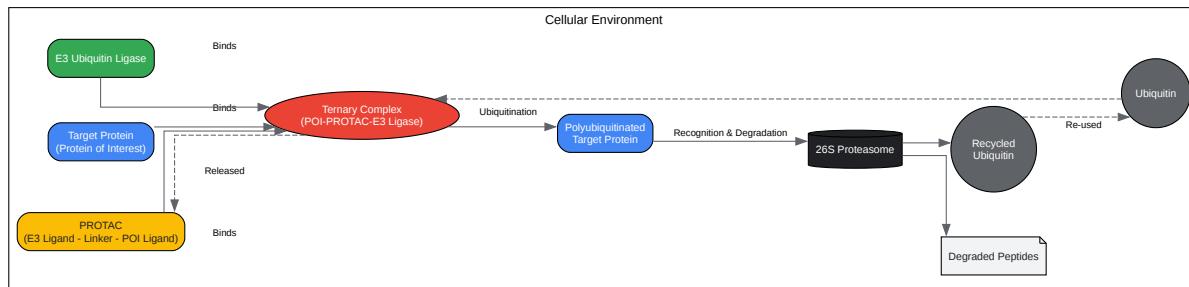
Role in Drug Development: PROTAC Linkers

Undecanedioic acid and its derivatives are utilized as linkers in the development of Proteolysis-Targeting Chimeras (PROTACs).[29][30][31][32] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[33][34][35][36]

A PROTAC consists of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. [32][33] The linker's length and composition are critical for the PROTAC's efficacy.[33] The alkyl chain of **undecanedioic acid** can serve as a flexible and effective linker.[31]

Mechanism of Action of PROTACs

The following diagram illustrates the general mechanism of action for a PROTAC.



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Caption: PROTAC-mediated protein degradation pathway.

This mechanism allows for the targeted removal of disease-causing proteins, offering a promising therapeutic strategy for a wide range of conditions. The versatility of linkers derived from molecules like **undecanedioic acid** is crucial for optimizing the potency and selectivity of these novel therapeutics.

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- To cite this document: BenchChem. [physical and chemical properties of undecanedioic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769590#physical-and-chemical-properties-of-undecanedioic-acid]

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